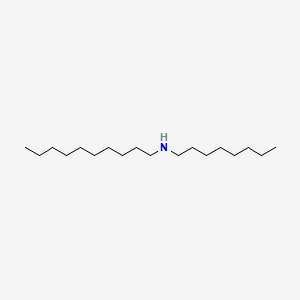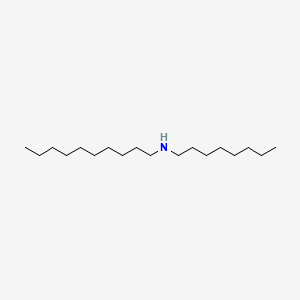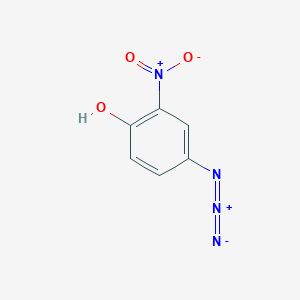
4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) is a chemical compound with the molecular formula C5H5ClF6NO2PS and a molecular weight of 323.58 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) typically involves the reaction of pyridine with chlorosulfonic acid, followed by the addition of hexafluorophosphoric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.
Chemical Reactions Analysis
4-(Chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) involves its ability to act as a strong electrophile, facilitating various chemical reactions. The compound can interact with nucleophiles, leading to the formation of covalent bonds. This property makes it useful in synthetic chemistry and biochemical studies .
Comparison with Similar Compounds
Similar compounds to 4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) include:
- 1-(2-(4-chlorophenyl)-2-oxoethyl)-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-pyridin-1-ium hexafluorophosphate
- 4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-1-(2-(4-nitrophenyl)-2-oxoethyl)-pyridin-1-ium hexafluorophosphate
- 1-(2-ethoxy-2-oxoethyl)-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridin-1-ium hexafluorophosphate
These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of 4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) lies in its chlorosulfonyl group, which imparts distinct reactivity and applications.
Properties
Molecular Formula |
C5H5ClF6NO2PS |
|---|---|
Molecular Weight |
323.58 g/mol |
IUPAC Name |
pyridin-1-ium-4-sulfonyl chloride;hexafluorophosphate |
InChI |
InChI=1S/C5H4ClNO2S.F6P/c6-10(8,9)5-1-3-7-4-2-5;1-7(2,3,4,5)6/h1-4H;/q;-1/p+1 |
InChI Key |
NUKPCCJXPOEWPS-UHFFFAOYSA-O |
Canonical SMILES |
C1=C[NH+]=CC=C1S(=O)(=O)Cl.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylacetamide](/img/structure/B12049864.png)
![2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid](/img/structure/B12049885.png)
![N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
![1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)






